3-epi-Ochratoxin A 3-epi-Ochratoxin A Ochratoxin a is a white crystalline powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 189152-21-4
VCID: VC20830219
InChI: InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1
SMILES: CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl
Molecular Formula: C20H18ClNO6
Molecular Weight: 403.8 g/mol

3-epi-Ochratoxin A

CAS No.: 189152-21-4

Cat. No.: VC20830219

Molecular Formula: C20H18ClNO6

Molecular Weight: 403.8 g/mol

* For research use only. Not for human or veterinary use.

3-epi-Ochratoxin A - 189152-21-4

Specification

CAS No. 189152-21-4
Molecular Formula C20H18ClNO6
Molecular Weight 403.8 g/mol
IUPAC Name (2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1
Standard InChI Key RWQKHEORZBHNRI-BONVTDFDSA-N
Isomeric SMILES C[C@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl
SMILES CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl
Canonical SMILES CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl

Introduction

Chemical Structure and Properties

3-epi-Ochratoxin A is a stereoisomer of Ochratoxin A with the molecular formula C20H18ClNO6 and a molecular weight of 403.8 g/mol . The compound's IUPAC name is (2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid . As implied by the "epi" prefix in its name, this compound differs from Ochratoxin A in its stereochemistry at the 3-position, specifically having an S configuration at this stereogenic center.

Structural Characteristics

The structural backbone of 3-epi-Ochratoxin A contains a dihydroisocoumarin moiety linked to L-phenylalanine through an amide bond . This compound possesses multiple functional groups that contribute to its chemical reactivity and biological interactions:

  • A chlorine substituent at position 5

  • A hydroxyl group at position 8

  • A methyl group at position 3 with S stereochemistry

  • A carboxylic acid group from the phenylalanine component

Unlike the parent compound Ochratoxin A, which has an R configuration at position 3, the S configuration in 3-epi-Ochratoxin A creates a distinct three-dimensional arrangement that may affect its biological activity and receptor interactions.

Structural Comparison with Ochratoxin Family Members

The ochratoxin family comprises several structurally related compounds that differ in their functional groups and stereochemistry. Table 1 presents a comparative analysis of 3-epi-Ochratoxin A alongside other major ochratoxin derivatives.

Table 1: Structural Comparison of 3-epi-Ochratoxin A with Related Ochratoxin Compounds

CompoundMolecular WeightR1 GroupR2 GroupPosition 3 StereochemistryStructural Distinctions
3-epi-Ochratoxin A403.8 g/molPhenylalanineClSS configuration at position 3
Ochratoxin A403.8 g/molPhenylalanineClRR configuration at position 3
Ochratoxin B370 g/molPhenylalanineHRLacks chlorine at position 5
Ochratoxin C431 g/molPhenylalanine Ethyl esterClREthyl ester of phenylalanine
Ochratoxin α256 g/molOHClRLacks phenylalanine moiety

While Ochratoxin A and 3-epi-Ochratoxin A share the same molecular weight and elemental composition, their different stereochemistry at position 3 creates distinct molecular conformations that may affect their binding to proteins, receptors, and enzymes .

Analytical Detection Methods

Chromatographic Techniques

The detection and quantification of 3-epi-Ochratoxin A present analytical challenges due to its structural similarity to Ochratoxin A. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is commonly employed for ochratoxin analysis, as demonstrated in studies of other ochratoxin derivatives . For 3-epi-Ochratoxin A specifically, chromatographic separation would need to effectively resolve this epimer from Ochratoxin A and other structurally related compounds.

Mass Spectrometry Approaches

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers enhanced selectivity for distinguishing between stereoisomers like Ochratoxin A and 3-epi-Ochratoxin A. Multiple Reaction Monitoring (MRM) modes can be utilized to detect specific fragmentation patterns that might differ between these epimers, providing more definitive identification.

The development of targeted analytical methods for 3-epi-Ochratoxin A would significantly advance research into its occurrence, formation, and potential toxicological significance.

Toxicological Considerations

Structure-Activity Relationships

Stereochemistry often plays a crucial role in the biological activity of compounds. The S configuration at position 3 in 3-epi-Ochratoxin A versus the R configuration in Ochratoxin A could result in:

  • Different binding affinities to plasma proteins

  • Altered interactions with cellular receptors and enzymes

  • Modified metabolic pathways and clearance rates

  • Potentially different toxicological outcomes

Research examining these structure-activity relationships would provide valuable insights into the potential health implications of 3-epi-Ochratoxin A exposure.

Regulatory Status and Risk Assessment

Analytical Reference Standards

Future Research Directions

Several key research areas would significantly advance our understanding of 3-epi-Ochratoxin A:

  • Systematic studies on its natural occurrence in food commodities

  • Development of selective analytical methods for its detection and quantification

  • Comparative toxicological assessment with Ochratoxin A

  • Investigation of its formation during food processing and storage

  • Metabolic studies to determine its biotransformation pathways

These research initiatives would fill critical knowledge gaps and provide a more comprehensive understanding of the significance of 3-epi-Ochratoxin A in food safety and human health.

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